Chlorofuropyridine
Description
Chlorofuropyridine is a heterocyclic compound characterized by a fused furan and pyridine ring system substituted with a chlorine atom. Its synthesis typically involves the reaction of furopyridone with phosphorus oxychloride (POCl₃) under reflux conditions, followed by purification via flash column chromatography to yield a yellow crystalline solid .
Properties
Molecular Formula |
C7H4ClNO |
|---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-chlorofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H4ClNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H |
InChI Key |
GEKACJIDWSLNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorofuropyridine typically involves the chlorination of furo[3,2-b]pyridine derivatives. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at the second position of the furopyridine system, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorofuropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as alkoxides, leading to the formation of alkoxy derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides are commonly used as nucleophiles in substitution reactions.
Oxidation: Oxidizing agents such as sodium hypochlorite and N-chlorosuccinimide are used for chlorination.
Major Products:
Alkoxy Derivatives: Formed through nucleophilic substitution reactions.
N-oxides: Formed through oxidation reactions.
Scientific Research Applications
Chlorofuropyridine has several applications in scientific research:
Medicinal Chemistry: The compound exhibits significant anticancer activity and is being explored for its potential as an anticancer agent.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of Chlorofuropyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorofuropyridine belongs to a broader class of chlorinated heterocycles, which includes chloropyridines, chlorothiophenes, and chloroquinolines. Below is a systematic comparison with structurally and functionally related compounds:
Structural and Functional Comparison
Reactivity and Stability
- The chlorine atom at the pyridine ring facilitates nucleophilic substitution reactions, making it a versatile intermediate .
- 2-Chloropyridine : Exhibits higher reactivity at the C2 position due to the electron-withdrawing effect of chlorine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .
- Chloropyrazole-pyridine hybrids : The trifluoromethyl group in these compounds enhances lipophilicity, improving membrane permeability in agrochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
